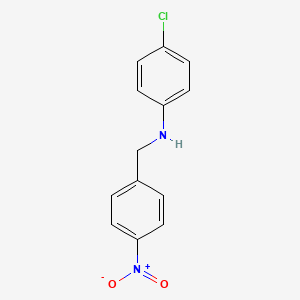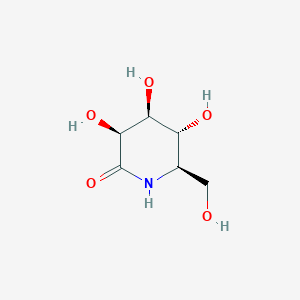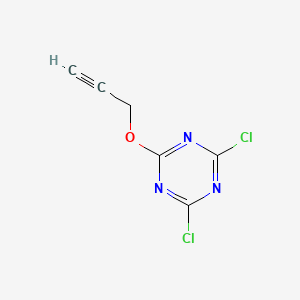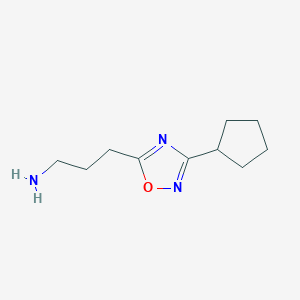![molecular formula C16H11NO4 B11726138 3-[(3-nitrophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one](/img/structure/B11726138.png)
3-[(3-nitrophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(3-nitrophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one is a chemical compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a nitrophenyl group attached to a benzopyran ring system. Benzopyran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-nitrophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one typically involves the condensation of 3-nitrobenzaldehyde with 3,4-dihydro-2H-1-benzopyran-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in a suitable solvent like ethanol or methanol. The reaction mixture is heated under reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
3-[(3-nitrophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzopyran derivatives with various functional groups.
科学研究应用
3-[(3-nitrophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-[(3-nitrophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and receptors, leading to modulation of their activity. The compound may also affect cellular signaling pathways, resulting in changes in gene expression and cellular functions .
相似化合物的比较
Similar Compounds
- 3-[(4-nitrophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one
- 3-[(2-nitrophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one
- 3-[(3-nitrophenyl)methylidene]-3,4-dihydronaphthalen-1-yl)acetamide
Uniqueness
3-[(3-nitrophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one is unique due to its specific substitution pattern on the benzopyran ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
属性
分子式 |
C16H11NO4 |
|---|---|
分子量 |
281.26 g/mol |
IUPAC 名称 |
3-[(3-nitrophenyl)methylidene]chromen-4-one |
InChI |
InChI=1S/C16H11NO4/c18-16-12(10-21-15-7-2-1-6-14(15)16)8-11-4-3-5-13(9-11)17(19)20/h1-9H,10H2 |
InChI 键 |
NBQPUTOGVZAGGJ-UHFFFAOYSA-N |
规范 SMILES |
C1C(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3O1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


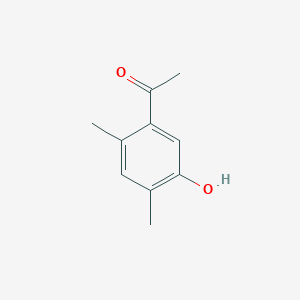
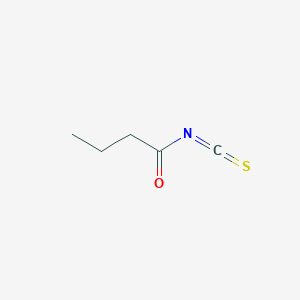
![(2S,3S,8aR)-3-(hydroxymethyl)-8a-methyl-2-phenyl-hexahydro-2H-[1,3]oxazolo[3,2-a]pyridin-5-one](/img/structure/B11726082.png)
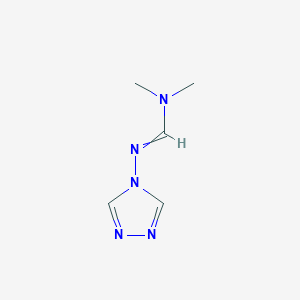
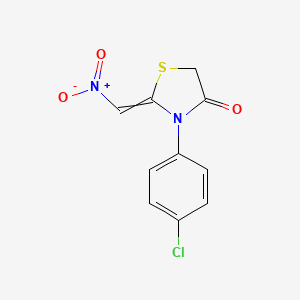

![2-[(Methoxyimino)methyl]-3-(1H-pyrrol-2-YL)prop-2-enenitrile](/img/structure/B11726105.png)

![4,4-Dimethyl-3-oxo-2-{[4-(piperidin-1-yl)phenyl]methylidene}pentanenitrile](/img/structure/B11726132.png)
